
2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, also known as BRD-9424, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. This compound has been studied extensively in the field of cancer research due to its ability to target specific proteins involved in cancer cell growth and survival. In
Applications De Recherche Scientifique
Hydrogen Bonding in Enaminones
The study of hydrogen-bonding patterns in compounds similar to 2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, such as enaminones, reveals bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. This interaction forms a six-membered hydrogen-bonded ring and leads to the formation of centrosymmetric dimers. Weak C-H...Br interactions further stabilize the crystal structures by linking the molecules into chains. Additional weak Br...O, C-H...π, and C-H...O interactions contribute to the overall stability of the crystal structure (Balderson et al., 2007).
Synthesis of N-Acetyl Enamides
The synthesis of N-Acetyl enamides, such as N-(1-(4-Bromophenyl)vinyl)acetamide, through reductive acetylation of oximes mediated with Iron(II) acetate, demonstrates a method for creating compounds with similar structures to 2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone. This process involves multiple chemical reagents and steps, highlighting the complexity and versatility of synthetic organic chemistry (Tang et al., 2014).
Novel Synthesis Approaches
Research on synthesizing compounds like 1-{4a,6-Dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl}ethanone through the reaction of brominated precursors with various amines and subsequent conversion to amides underlines innovative approaches in organic synthesis. This work demonstrates the potential for creating a diverse array of compounds with structural similarities to 2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, expanding the toolkit available for drug discovery and materials science (Skladchikov et al., 2012).
Estrogen Receptor Binding and Photophysical Properties
The study of 2-pyridin-2-yl-1H-indole derivatives for their estrogen receptor binding affinity and photophysical properties provides insights into the biological activities and potential applications of compounds like 2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone. These compounds exhibit long-wavelength fluorescent emission, which varies with solvent polarity and pH, and some derivatives show reasonable binding affinities to estrogen receptors (Kasiotis & Haroutounian, 2006).
Catalytic Behavior in Polymerization
Research on the synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines reveals their catalytic behavior toward ethylene reactivity. These complexes demonstrate good catalytic activities for ethylene oligomerization and polymerization, suggesting potential industrial applications for similar compounds in the catalysis and polymer chemistry sectors (Sun et al., 2007).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O/c22-19-4-1-15(2-5-19)13-21(25)24-12-9-18-14-17(3-6-20(18)24)16-7-10-23-11-8-16/h1-8,10-11,14H,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQRUKCPOJJVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

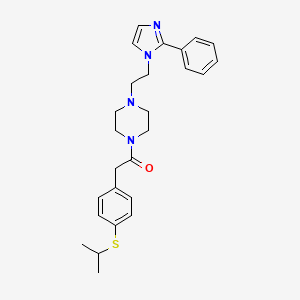

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2836395.png)
![3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2836396.png)
![N-(4-fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2836397.png)
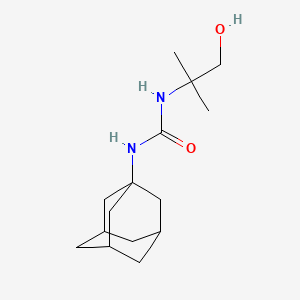
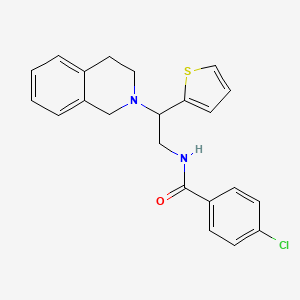
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2836401.png)
![(E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2836402.png)

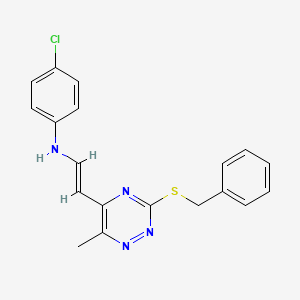
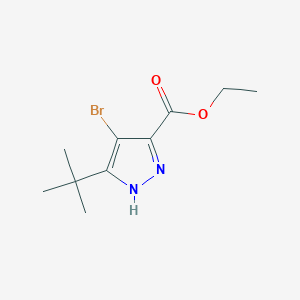
![1-Benzo[1,3]dioxol-5-ylmethyl-4-(thiophene-2-sulfonyl)-piperazine](/img/structure/B2836412.png)
![[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone](/img/structure/B2836413.png)